(5-Isopropylfuran-2-yl)methanol
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Overview
Description
(5-Isopropylfuran-2-yl)methanol is an organic compound belonging to the furan family It features a furan ring substituted with an isopropyl group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylfuran-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available furan derivatives.
Isopropylation: The furan ring is subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group at the 5-position.
Hydroxymethylation: The resulting intermediate undergoes hydroxymethylation using formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Isopropylfuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: (5-Isopropylfuran-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
(5-Isopropylfuran-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Isopropylfuran-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The furan ring’s aromatic nature allows for π-π interactions with other aromatic systems, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Furfural: A furan derivative with an aldehyde group at the 2-position.
5-Hydroxymethylfurfural: Similar structure but with a hydroxymethyl group at the 5-position.
2,5-Furandicarboxylic Acid: A dicarboxylic acid derivative of furan.
Uniqueness: (5-Isopropylfuran-2-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-propan-2-ylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,9H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYCXWPKGWKYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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